molecular formula C25H24N4O2 B7729420 ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE

ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE

Cat. No.: B7729420
M. Wt: 412.5 g/mol
InChI Key: UDMJQHMFQANSNU-UHFFFAOYSA-N
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Description

ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE is a complex heterocyclic compound featuring a pyrido[1,2-a][1,3]benzimidazole core. This structure is substituted with a cyano (-CN) group at position 4, a methyl (-CH₃) group at position 3, and a 4-toluidino (4-methylanilino) group at position 1.

Properties

IUPAC Name

ethyl 3-[4-cyano-3-methyl-1-(4-methylanilino)pyrido[1,2-a]benzimidazol-2-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-4-31-23(30)14-13-19-17(3)20(15-26)25-28-21-7-5-6-8-22(21)29(25)24(19)27-18-11-9-16(2)10-12-18/h5-12,27H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMJQHMFQANSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Toluidino Group: This step involves the substitution reaction where the toluidino group is introduced.

    Addition of the Propanoate Group: This final step involves esterification to introduce the ethyl propanoate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[4-CYANO-3-METHYL-1-(4-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-2-YL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Key Compounds Identified :

ETHYL 3-[1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4-CYANO-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOL-2-YL]PROPANOATE Substituent: 1H-benzotriazol-1-yl group at position 1. Molecular Formula: C₂₄H₂₀N₆O₂. Molecular Weight: 424.466 g/mol. CAS: 442572-44-3.

ET 3-(1-(3-CHLOROANILINO)-4-CYANO-3-ME-PYRIDO(1,2-A)BENZIMIDAZOL-2-YL)PROPANOATE Substituent: 3-chloroanilino group at position 1. Product Code: R145882 (Sigma-Aldrich). Key Features: The electron-withdrawing chlorine atom may increase electrophilicity at the anilino moiety, contrasting with the electron-donating methyl group in 4-toluidino. This could influence solubility and metabolic stability .

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.) Core Structure: Phenethylamino-benzoate with heterocyclic substituents (e.g., pyridazin, isoxazol). Example: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate). Key Features: While structurally distinct from the pyrido-benzimidazole core, these compounds highlight the role of heterocyclic substituents in modulating biological activity. For instance, isoxazole rings (as in I-6273) may confer rigidity and influence binding affinity .

Physicochemical and Analytical Comparisons

Table 1: Structural and Molecular Comparisons
Compound Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Toluidino Not Provided Not Provided Cyano, Methyl, Ethyl Ester
ETHYL 3-[1-(Benzotriazol)...PROPANOATE Benzotriazol-1-yl C₂₄H₂₀N₆O₂ 424.466 Cyano, Methyl, Benzotriazole
ET 3-(3-Chloroanilino...PROPANOATE 3-Chloroanilino Not Provided Not Provided Cyano, Methyl, Chloro
Key Observations :
  • Substituent Effects: The 4-toluidino group (target compound) is electron-donating, which may enhance aromatic stability but reduce electrophilic reactivity compared to the 3-chloroanilino analogue.
  • Molecular Weight Trends :

    • The benzotriazole analogue (424.466 g/mol) is heavier than typical ethyl benzoate derivatives (e.g., I-6230, ~350–400 g/mol range), which may influence pharmacokinetic properties like absorption and distribution .

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